molecular formula C12H10BrClN2O B5550256 (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 5910-57-6

(2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B5550256
CAS No.: 5910-57-6
M. Wt: 313.58 g/mol
InChI Key: LJCHJUDEAXBWOR-UHFFFAOYSA-N
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Description

(2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chloro-3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine hydrate with 4-chloro-3,5-dimethyl-2,4-pentanedione under reflux conditions.

    Introduction of the Bromophenyl Group: The next step involves the introduction of the 2-bromophenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where 2-bromobenzoyl chloride is reacted with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions can lead to the formation of various derivatives by replacing the halogen atoms with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, which can modify the oxidation state of the functional groups present in the molecule.

    Coupling Reactions: The presence of the bromophenyl group makes the compound suitable for coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-imidazol-1-yl)methanone: Similar structure but with an imidazole ring instead of a pyrazole ring.

    (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-triazol-1-yl)methanone: Contains a triazole ring instead of a pyrazole ring.

    (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyridin-1-yl)methanone: Features a pyridine ring in place of the pyrazole ring.

Uniqueness

The uniqueness of (2-bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-bromophenyl)-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O/c1-7-11(14)8(2)16(15-7)12(17)9-5-3-4-6-10(9)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCHJUDEAXBWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350143
Record name (2-Bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-57-6
Record name (2-Bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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